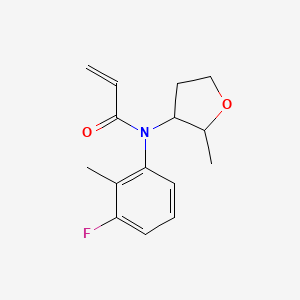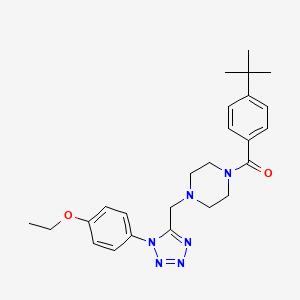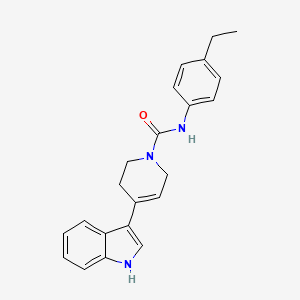
4-Chloro-7-fluoro-6-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-fluoro-6-methoxyquinoline is a chemical compound with the molecular formula C10H7ClFNO. It has a molecular weight of 211.62 . It is a quinoline derivative, which is a class of compounds that are widespread in nature and have been long used in medicine .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing heterocyclic compound, substituted with chlorine, fluorine, and methoxy groups .Chemical Reactions Analysis
Quinoline derivatives, including this compound, can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Wissenschaftliche Forschungsanwendungen
Chemosensory Applications
The compound 5-chloro-8-methoxyquinoline, which is structurally similar to 4-chloro-7-fluoro-6-methoxyquinoline, has been investigated for its use as a chemosensor. This specific compound has shown selective responses to Cd2+ over other metal ions, indicating potential utility in measuring cadmium concentrations in various environments, such as waste effluent streams and food products (Prodi et al., 2001).
Synthesis for Antibiotic Development
Halogenated quinoline building blocks, similar to this compound, have significant utility in antimicrobial drug discovery. A practical and scalable synthesis method for compounds like 4-bromo-3-fluoro-6-methoxyquinoline has been developed, highlighting the relevance of such compounds in antibiotic synthesis (Flagstad et al., 2014).
Fluorescence Properties
The fluorescence properties of quinoline derivatives, including those similar to this compound, have been extensively studied. For instance, the fluorescence of 6-methoxyquinoline has been analyzed, which is relevant for understanding the photophysical characteristics of related compounds (Schulman et al., 1974).
Antimicrobial Studies
Compounds structurally related to this compound have been synthesized and evaluated for antimicrobial activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Antioxidative Properties
Research on 4-hydroxyquinoline derivatives, which are structurally related to this compound, has shown that these compounds can exhibit antioxidative or prooxidative effects. This is significant in understanding the free-radical-mediated processes and potential therapeutic applications of such compounds (Liu et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-7-fluoro-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKJOIDUVQMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25759-94-8 |
Source


|
| Record name | 4-chloro-7-fluoro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate](/img/structure/B2815012.png)
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/no-structure.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B2815014.png)

![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2815017.png)



![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2815024.png)
![4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B2815026.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2815034.png)